Species-Specific Inhibitory Potency of NMT-IN-3 on Plasmodium vivax NMT
NMT-IN-3 demonstrates a specific inhibitory effect on Plasmodium vivax NMT with an IC50 of 38 mM, as determined in a biochemical enzyme inhibition assay [1]. In stark contrast, the broad-spectrum NMT inhibitor DDD85646 (IMP-366) exhibits a Ki value of 22.8 nM against Trypanosoma cruzi NMT and an IC50 of 2 nM against T. brucei NMT [2], which underscores a >1,000,000-fold difference in potency across different NMT orthologs. This quantitative disparity confirms that NMT-IN-3 is not a general NMT inhibitor but a specialized tool compound for probing the P. vivax enzyme.
| Evidence Dimension | Enzyme Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 38 mM |
| Comparator Or Baseline | DDD85646 (IMP-366): IC50 = 2 nM (T. brucei NMT), Ki = 22.8 nM (T. cruzi NMT) |
| Quantified Difference | ~1.9 million-fold less potent on P. vivax NMT compared to DDD85646 on T. brucei NMT |
| Conditions | Biochemical enzyme assay with recombinant P. vivax NMT [1]; Biochemical enzyme assay with recombinant T. brucei NMT [2] |
Why This Matters
This species-specific potency is essential for researchers investigating P. vivax NMT biology without the confounding off-target effects of broad-spectrum NMT inhibitors, enabling more precise interpretation of malaria parasite physiology.
- [1] Rodríguez-Hernández D, et al. Exploring Subsite Selectivity within Plasmodium vivax N-Myristoyltransferase Using Pyrazole-Derived Inhibitors. J Med Chem. 2024 May 9;67(9):7312-7329. View Source
- [2] Roberts AJ, et al. Biochemical and genetic characterization of Trypanosoma cruzi N-myristoyltransferase. Biochem J. 2014 Mar 28;459(Pt 2):323-32. (Data on DDD85646 Ki against TcNMT). View Source
